Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a chemical compound with the molecular formula C18H17NO3 . Its molecular weight is 295.332 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of hydrogen in ethanol for 20 hours . Another method involves the use of potassium hydroxide in ethanol, heating, and then adding sodium hydroxide . A third method involves the use of diisobutylaluminium hydride in tetrahydrofuran and hexane at temperatures between -40 and 20 degrees Celsius for 16 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H17NO3 . The InChI Key for this compound is DCIFXYFKVKDOLL-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound include its synthesis through various methods as mentioned above . Other reactions include the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H17NO3), molecular weight (295.332), and its InChI Key (DCIFXYFKVKDOLL-UHFFFAOYSA-N) .Scientific Research Applications
Potential as Anti-Inflammatory Therapeutics : Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a compound related to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO) activity. This suggests potential applications in treating inflammatory and allergic disorders due to its effectiveness in biological systems (Karg et al., 2009).
Antiviral Activity : A study on the Fischer indolization of related compounds led to the discovery of angular benz [e] indole products showing anti-viral activity in preliminary biological tests. This highlights the potential of these compounds in antiviral research (Ishii et al., 1983).
Synthetic Intermediate for Aldehydes : Ethyl 5-formyl-1H-indole-2-carboxylates were prepared from related compounds and used as intermediates in the synthesis of aldehydes. This demonstrates their usefulness in organic synthesis (Pete et al., 2003).
Inhibition of Pro-inflammatory Leukotrienes : Studies on ethyl 5-hydroxyindole-3-carboxylate derivatives found that they efficiently inhibit human 5-lipoxygenase, a key enzyme in pro-inflammatory leukotriene biosynthesis. This indicates their potential in pharmacotherapy for inflammatory diseases (Peduto et al., 2014).
Reactivity in Friedel-Crafts Acylation : Ethyl 1H-indole-2-carboxylate and its derivatives have shown unique reactivity patterns in Friedel-Crafts acylation, an important reaction in organic chemistry. This knowledge aids in the development of new synthetic methods (Tani et al., 1990).
Dual Inhibition of Inflammatory Enzymes : Certain ethyl 2-phenylthiomethyl 5-hydroxyindole-3-carboxylate derivatives have been identified as dual inhibitors of 5-lipoxygenase and microsomal prostaglandin E2 synthase-1. This dual inhibition is significant for the development of anti-inflammatory agents (Peduto et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that many similar compounds function by binding to their target proteins or enzymes, thereby modulating their activity .
Biochemical Pathways
For instance, they may inhibit or enhance the activity of enzymes, thereby affecting the biochemical reactions these enzymes catalyze .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds often lead to changes in cellular function or signaling, depending on the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it can interact with its targets .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, which are facilitated by the presence of the benzene ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
It is known that the compound can undergo various reactions at the benzylic position, which are facilitated by the presence of the benzene ring . These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
ethyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFXYFKVKDOLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190538 | |
Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-95-7 | |
Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37033-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37033-95-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-(Benzyloxy)-2-carbethoxyindole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8E35U2DWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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